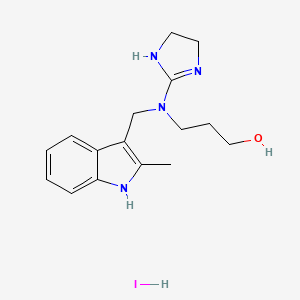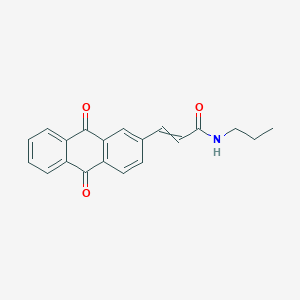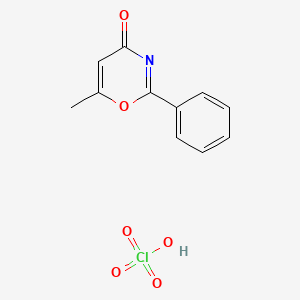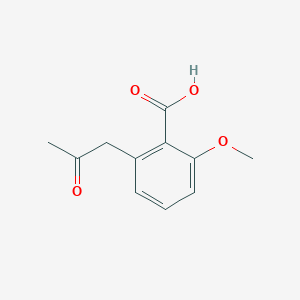
2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoylphenoxy)propanoic acid and (2S)-2,6-diaminohexanoic acid are two distinct compounds with unique properties and applications 2-(3-benzoylphenoxy)propanoic acid is an organic compound with a benzoyl group attached to a phenoxypropanoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-benzoylphenoxy)propanoic acid: can be synthesized through various methods. One common method involves the reaction of 3-benzoylphenylacetonitrile with a methylating agent in a two-phase system, followed by hydrolysis . Another method involves starting from aryl-olefins, followed by Claisen rearrangement and oxidative cleavage .
(2S)-2,6-diaminohexanoic acid: (L-lysine) is typically produced through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other sugars into L-lysine through a series of enzymatic reactions.
Industrial Production Methods
Industrial production of 2-(3-benzoylphenoxy)propanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
L-lysine: is produced industrially through fermentation in large bioreactors. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify L-lysine.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-benzoylphenoxy)propanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions at the benzylic position.
L-lysine: participates in reactions typical of amino acids, such as:
Transamination: Transfer of amino groups to form other amino acids.
Decarboxylation: Removal of the carboxyl group to form amines.
Condensation: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(3-benzoylphenoxy)propanoic acid: has applications in organic synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it valuable in drug development.
L-lysine: is essential in biology and medicine. It is a key component of proteins and is used as a dietary supplement to ensure adequate intake. L-lysine is also used in the production of animal feed to enhance growth and development.
Mécanisme D'action
2-(3-benzoylphenoxy)propanoic acid: exerts its effects through interactions with various molecular targets, depending on its derivatives. For example, it may inhibit enzymes or interact with receptors, leading to therapeutic effects.
L-lysine: functions by being incorporated into proteins during translation. It plays a role in collagen synthesis, immune function, and hormone production. L-lysine also competes with arginine, affecting viral replication and reducing the severity of herpes simplex virus infections.
Comparaison Avec Des Composés Similaires
2-(3-benzoylphenoxy)propanoic acid: can be compared to other benzoyl-substituted phenoxypropanoic acids, such as:
- 2-(4-benzoylphenoxy)propanoic acid
- 2-(2-benzoylphenoxy)propanoic acid
These compounds share similar structures but differ in the position of the benzoyl group, affecting their reactivity and biological activity.
L-lysine: can be compared to other essential amino acids, such as:
- L-arginine
- L-histidine
- L-methionine
Each amino acid has unique roles in protein synthesis and metabolic pathways, highlighting the importance of a balanced diet to ensure adequate intake of all essential amino acids.
Propriétés
Numéro CAS |
74168-03-9 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-(3-benzoylphenoxy)propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H14O4.C6H14N2O2/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clé InChI |
ILQJNXOZLIMQAJ-ZSCHJXSPSA-N |
SMILES isomérique |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)



![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)




![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)


